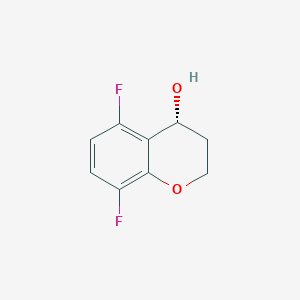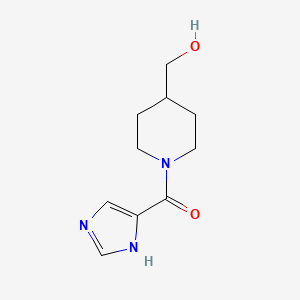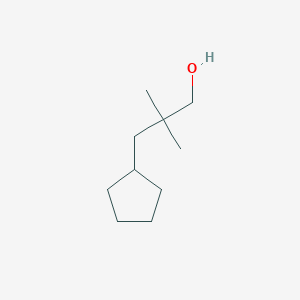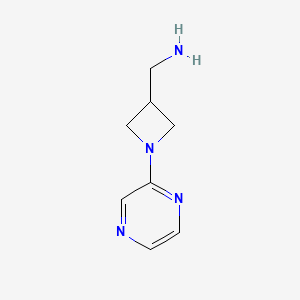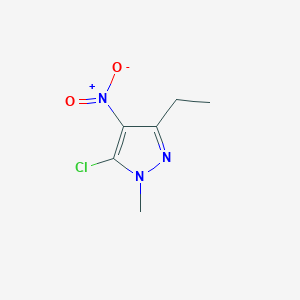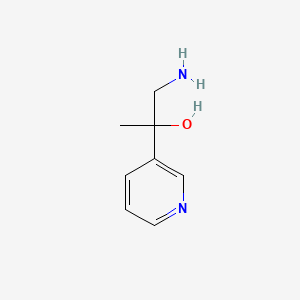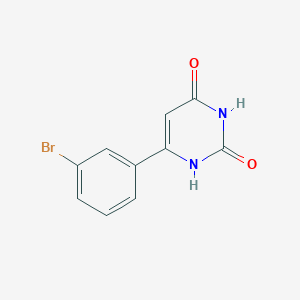![molecular formula C14H19NO B1467103 {1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol CAS No. 1251493-48-7](/img/structure/B1467103.png)
{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol
Vue d'ensemble
Description
The compound “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One common method involves the construction of the ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a prop-2-en-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” would depend on the specific conditions and reactants used. Pyrrolidine derivatives can participate in a variety of reactions, including those involving the opening of the ring or the functionalization of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” would depend on its specific structure. Factors such as the presence of the pyrrolidine ring and the specific substituents attached to it would influence its properties .Applications De Recherche Scientifique
Organic Synthesis as a C1 Source
(1-Cinnamylpyrrolidin-3-yl)methanol: can serve as a valuable C1 source in organic synthesis due to its methanol group. This application is crucial because of methanol’s low cost, abundance, and biodegradability. Utilizing this compound in reactions such as methylation, methoxylation, hydroxymethylation, and cyclization can lead to the synthesis of high-value-added compounds .
Electrocatalysis in Fuel Cells
The methanol group of (1-Cinnamylpyrrolidin-3-yl)methanol can be exploited in electrocatalysis, particularly for methanol oxidation reactions in direct methanol-air fuel cells. This reaction is vital for the anode process, where the compound could enhance the catalytic activity and stability, contributing to more efficient fuel cell designs .
Biotechnological Applications
Methanol, as part of the compound’s structure, is an attractive substrate for biotechnological applications due to its abundance and low price. The bioconversion of methanol into valuable chemicals presents an opportunity to address environmental concerns and reduce dependency on petroleum feedstock .
Safety And Hazards
Orientations Futures
The future directions for research on “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved through the exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity .
Propriétés
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-12-14-8-10-15(11-14)9-4-7-13-5-2-1-3-6-13/h1-7,14,16H,8-12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECDWWDYJBRBDH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CO)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




